rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
描述
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine: is a complex organic compound characterized by its unique decahydropyrido[4,3-f][1,4]oxazepine structure
属性
IUPAC Name |
(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-11-7-16-14(17-8-11)18-5-6-19-13-9-15-4-3-12(13)10-18/h7-8,12-13,15H,2-6,9-10H2,1H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLAAJVSDYUKF-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCOC3CNCCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(N=C1)N2CCO[C@@H]3CNCC[C@@H]3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine ring: Starting with ethylamine and a suitable diketone, the pyrimidine ring is formed through a cyclization reaction.
Construction of the decahydropyrido[4,3-f][1,4]oxazepine core: This involves a series of cyclization and hydrogenation reactions, often using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Final coupling: The pyrimidine ring is then coupled with the decahydropyrido[4,3-f][1,4]oxazepine core under specific conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For improved efficiency and scalability.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the desired product.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary widely but often involve polar aprotic solvents like acetonitrile (CH₃CN) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces a variety of substituted derivatives, depending on the reagents used.
科学研究应用
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- rel-(5aR,9aS)-4-(5-methylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
- rel-(5aR,9aS)-4-(5-phenylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine
Uniqueness
rel-(5aR,9aS)-4-(5-ethylpyrimidin-2-yl)decahydropyrido[4,3-f][1,4]oxazepine is unique due to its specific ethyl
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
